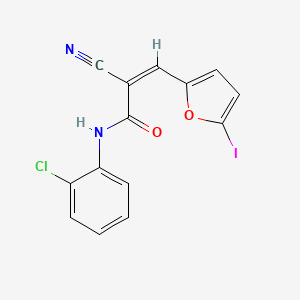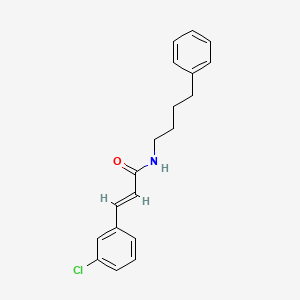
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Overview
Description
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole, also known as E3810, is a small molecule compound that has been developed as a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). It has shown promise in the treatment of cancer and other angiogenesis-related diseases.
Mechanism of Action
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole selectively inhibits VEGFR2, which is a key regulator of angiogenesis. By blocking the activity of VEGFR2, 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole prevents the formation of new blood vessels and reduces the blood supply to tumors. This leads to tumor growth inhibition and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the bloodstream. It is also well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to reduce tumor growth and metastasis in preclinical models of cancer, and to improve visual function in animal models of retinal diseases.
Advantages and Limitations for Lab Experiments
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a potent and selective inhibitor of VEGFR2, making it a valuable tool for studying the role of VEGFR2 in angiogenesis and tumor growth. Its favorable pharmacokinetic profile and low toxicity make it suitable for use in animal studies. However, 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a small molecule compound, which may limit its effectiveness in certain applications. It also has a relatively short half-life in the bloodstream, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for research on 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole. One area of interest is the development of combination therapies that include 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole and other anti-angiogenic agents, chemotherapy, or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole treatment in cancer patients. Additionally, there is potential for the development of new formulations of 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole that can improve its pharmacokinetic properties and increase its effectiveness in clinical settings.
Conclusion:
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a promising small molecule compound that has shown potential in the treatment of cancer and other angiogenesis-related diseases. Its selective inhibition of VEGFR2 makes it a valuable tool for studying angiogenesis and tumor growth. While there are limitations to its use, there are also many future directions for research that may lead to the development of more effective treatments for these diseases.
Scientific Research Applications
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis. 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical studies. In addition to cancer treatment, 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has potential applications in the treatment of age-related macular degeneration, diabetic retinopathy, and other angiogenesis-related diseases.
properties
IUPAC Name |
4-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-6-17(7-3-1)25-15-12-23-19-9-5-4-8-18(19)21-20(23)16-22-10-13-24-14-11-22/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZKDJCUSQCLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-phenyl-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721906.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4721920.png)
![methyl 3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4721922.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4721926.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)

![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)
![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)

![4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4722001.png)